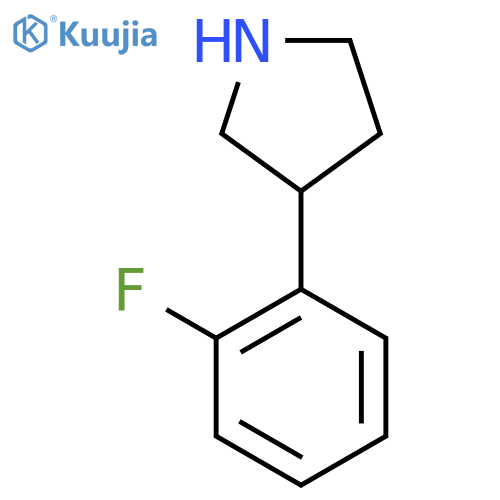Cas no 885277-79-2 (3-(2-Fluorophenyl)pyrrolidine)

3-(2-Fluorophenyl)pyrrolidine structure
商品名:3-(2-Fluorophenyl)pyrrolidine
CAS番号:885277-79-2
MF:C10H12FN
メガワット:165.207386016846
MDL:MFCD06739027
CID:711463
PubChem ID:19882623
3-(2-Fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Fluorophenyl)pyrrolidine
- 3-(2-FLUORO-PHENYL)-PYRROLIDINE
- 3-(2-Fluorophenyl)pyrrolidine hydrochloride
- Pyrrolidine,3-(2-fluorophenyl)-
- 3-(2-fluorophenyl)pyrrolidine(SALTDATA: HCl)
- SCHEMBL3333986
- CS-0206241
- MFCD06739027
- 885277-79-2
- F2148-1383
- 3-(2-fluorophenyl)pyrrolidine, AldrichCPR
- AKOS005173917
- BS-23955
- N10834
- AB28416
- FT-0683151
- EN300-145750
- DTXSID70600975
- LFPKQKJXQFPLOD-UHFFFAOYSA-N
- ALBB-012826
- pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride
- DB-028934
- DTXCID90551733
-
- MDL: MFCD06739027
- インチ: 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
- InChIKey: LFPKQKJXQFPLOD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1CNCC1
計算された属性
- せいみつぶんしりょう: 165.09500
- どういたいしつりょう: 165.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.078±0.06 g/cm3 (20 ºC 760 Torr)
- ふってん: 225.0±33.0℃ (760 Torr)
- フラッシュポイント: 89.8±25.4℃
- PSA: 12.03000
- LogP: 2.23140
3-(2-Fluorophenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F594420-100mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 100mg |
$161.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1123062-5g |
3-(2-Fluoro-phenyl)-pyrrolidine |
885277-79-2 | 95% | 5g |
$555 | 2024-07-28 | |
| abcr | AB504892-250 mg |
3-(2-Fluorophenyl)pyrrolidine; . |
885277-79-2 | 250MG |
€257.10 | 2023-04-18 | ||
| Apollo Scientific | PC911081-1g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 1g |
£555.00 | 2025-02-22 | |
| Alichem | A109006303-5g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 5g |
$941.60 | 2023-08-31 | |
| Apollo Scientific | PC911081-250mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 250mg |
£200.00 | 2025-02-22 | |
| TRC | F594420-10mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 10mg |
$64.00 | 2023-05-18 | ||
| Life Chemicals | F2148-1383-1g |
3-(2-fluorophenyl)pyrrolidine |
885277-79-2 | 95%+ | 1g |
$146.0 | 2023-09-06 | |
| TRC | F594420-50mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 50mg |
$115.00 | 2023-05-18 | ||
| Fluorochem | 209396-1g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 1g |
£258.00 | 2022-03-01 |
3-(2-Fluorophenyl)pyrrolidine 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
885277-79-2 (3-(2-Fluorophenyl)pyrrolidine) 関連製品
- 144620-11-1(3-(4-Fluorophenyl)pyrrolidine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:885277-79-2)3-(2-Fluorophenyl)pyrrolidine

清らかである:99%
はかる:10g
価格 ($):1898.0